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Abstract
CTT2274 is a novel, small molecule-drug conjugate (SMDC) under development by Cancer

Targeted Technology for the treatment of metastatic castration-resistant prostate cancer

(mCRPC). This document provides a detailed technical overview of CTT2274, including its

mechanism of action, preclinical data, and the experimental methodologies employed in its

evaluation. CTT2274 is designed to selectively deliver the potent antimitotic agent monomethyl

auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane

antigen (PSMA), a well-validated biomarker for this malignancy. By leveraging a targeted

delivery system with a pH-sensitive linker, CTT2274 aims to maximize therapeutic efficacy

while minimizing off-target toxicities associated with systemic chemotherapy.

Introduction
Prostate cancer remains a significant global health concern, and the development of effective

therapies for metastatic castration-resistant disease is a critical unmet need. CTT2274
represents a promising therapeutic strategy by combining a high-affinity PSMA-targeting

scaffold with the potent cytotoxic payload, MMAE.[1] This SMDC is designed for irreversible
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binding to PSMA, a characteristic that is believed to enhance cellular uptake and internalization

of the therapeutic payload.[2] CTT2274 functions as a prodrug, with a unique pH-sensitive

linker engineered to release the active MMAE payload only after internalization into the acidic

environment of the tumor cell's endosomes and lysosomes. This targeted release mechanism

is intended to reduce systemic exposure to the highly toxic MMAE, thereby improving the

therapeutic index.[1]

Mechanism of Action
The therapeutic strategy of CTT2274 is a multi-step process that begins with the selective

recognition of PSMA on the surface of prostate cancer cells.

PSMA Targeting and Binding: The proprietary PSMA-targeting ligand of CTT2274 binds with

high affinity to the extracellular domain of PSMA. This binding is reported to be irreversible,

which may contribute to prolonged retention of the drug conjugate on the cell surface and

enhanced internalization.[2]

Internalization: Upon binding, the CTT2274-PSMA complex is internalized into the cell via

endocytosis.

Payload Release: Within the acidic environment of the endosomes and lysosomes, the pH-

sensitive phosphoramidate linker is cleaved, releasing the active MMAE payload into the

cytoplasm.

Cytotoxicity: Free MMAE then exerts its potent antimitotic effect by inhibiting tubulin

polymerization. This disruption of the microtubule network leads to cell cycle arrest at the

G2/M phase, ultimately triggering apoptosis and cell death.[3][4]

Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated the selective potency of CTT2274 against PSMA-

expressing prostate cancer cell lines.
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Parameter Cell Line Value Assay Reference

PSMA Binding

Affinity (IC50)
Mouse PSMA 105 nM

Competitive

Binding Assay
[2]

Human PSMA 3.97 nM
Competitive

Binding Assay
[2]

Antiproliferative

Activity

PC3/PIP (PSMA-

positive)

47.33% cell

viability at 10 nM
CellTiter-Glo [2]

C4-2B (PSMA-

positive)

38.67% cell

viability at 10 nM
CellTiter-Glo [2]

In Vivo Efficacy
The antitumor activity of CTT2274 has been evaluated in a patient-derived xenograft (PDX)

mouse model of prostate cancer.

Study Model Treatment
Dosing
Schedule

Outcome Reference

TM00298

Patient-Derived

Prostate Cancer

Xenografts in

NSG Mice

CTT2274

3.6 mg/kg,

intravenous,

once per week

for 6 weeks

Prolonged tumor

suppression and

significantly

improved

survival over

saline-treated

mice. No

changes in body

weight or other

physical signs of

toxicity were

observed.

[1][2]

Note: Detailed quantitative data on tumor growth inhibition (e.g., tumor volume over time) and

specific survival data from this in vivo study are not publicly available at this time.
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Experimental Protocols
The following are generalized protocols for the key experiments cited in the preclinical

evaluation of CTT2274.

PSMA Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of CTT2274 to PSMA.

Cell Culture: PSMA-positive cells (e.g., LNCaP or PC3/PIP) are cultured to 80-90%

confluency.

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation

to isolate the membrane fraction containing PSMA.

Competitive Binding: A constant concentration of a radiolabeled PSMA ligand (e.g.,

[177Lu]Lu-PSMA-617) is incubated with the cell membrane preparation in the presence of

increasing concentrations of CTT2274.

Incubation and Washing: The reaction is incubated to allow for competitive binding to reach

equilibrium. The membranes are then washed to remove unbound ligands.

Quantification: The amount of bound radioligand is quantified using a gamma counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of CTT2274. The IC50 value is calculated using non-linear regression

analysis.

Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Cell Seeding: Prostate cancer cells (e.g., PC3/PIP, C4-2B) are seeded in 96-well plates and

allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of CTT2274 and

incubated for a specified period (e.g., 72 hours).
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Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

Incubation: The plate is incubated at room temperature to stabilize the luminescent signal.

Luminescence Measurement: The luminescence is measured using a plate reader.

Data Analysis: The luminescent signal is proportional to the number of viable cells. Data is

normalized to untreated controls to determine the percentage of cell viability.

In Vivo Patient-Derived Xenograft (PDX) Study
This study evaluates the antitumor efficacy and tolerability of CTT2274 in a model that more

closely recapitulates human tumor biology.

Model Establishment: Tumor fragments from a prostate cancer patient are surgically

implanted into immunocompromised mice (e.g., NSG mice).

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Groups: Mice are randomized into treatment (CTT2274) and control (e.g., saline)

groups.

Drug Administration: CTT2274 is administered intravenously at the specified dose and

schedule.

Monitoring: Tumor volume and mouse body weight are measured regularly. The health of the

mice is monitored for any signs of toxicity.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or as defined by the study protocol. Survival is monitored.

Data Analysis: Tumor growth curves and survival curves (e.g., Kaplan-Meier) are generated

and statistically analyzed.
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Caption: CTT2274 mechanism of action from PSMA binding to apoptosis induction.
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Caption: Preclinical evaluation workflow for CTT2274.

Conclusion
CTT2274 is a promising, next-generation targeted therapeutic for metastatic castration-

resistant prostate cancer. Its design, incorporating a high-affinity, irreversibly binding PSMA

ligand and a pH-sensitive linker for payload delivery, has shown potent and selective anticancer

activity in preclinical models. The available data suggest a favorable safety profile, a critical

attribute for potent chemotherapeutics. Further preclinical development is underway to support

an Investigational New Drug (IND) application and the initiation of clinical trials. The continued

investigation of CTT2274 is warranted to determine its full therapeutic potential in patients with

advanced prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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